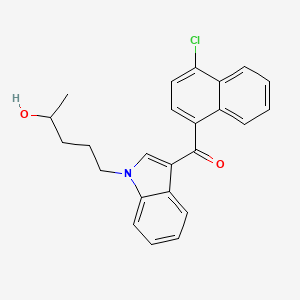

JWH 398 N-(4-hydroxypentyl) metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

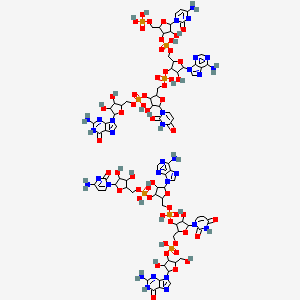

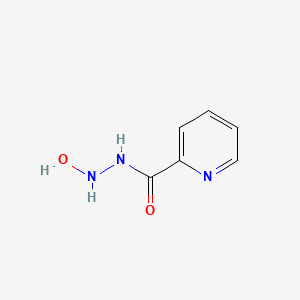

JWH 398 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid (CB) that activates both central CB₁ and peripheral CB₂ receptors. It has been reported as an adulterant in herbal products . This compound is an expected phase I metabolite of JWH 398, detectable in serum and urine.

Applications De Recherche Scientifique

Chemistry: As a synthetic cannabinoid, it contributes to our understanding of CB receptor interactions.

Biology: It may serve as a tool for studying cannabinoid-related pathways.

Medicine: Research could explore its effects on the endocannabinoid system.

Industry: Its detection in herbal products highlights its relevance in forensic analysis.

Mécanisme D'action

The precise mechanism by which JWH 398 N-(4-hydroxypentyl) metabolite exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and signaling pathways.

Analyse Biochimique

Molecular Mechanism

The molecular mechanism of JWH 398 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression. The metabolite may also interact with other biomolecules, such as enzymes, influencing their activity. These molecular interactions are crucial for understanding the overall effects of the metabolite on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the metabolite are important factors that influence its long-term effects on cellular function. Studies have shown that the metabolite can remain stable under certain conditions, but its degradation can lead to changes in its activity and effects. Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the metabolite may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects and toxic or adverse effects at high doses are important considerations in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the metabolite in research and potential therapeutic applications .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of different metabolites in the body. Detailed studies on the metabolic pathways of the metabolite are essential for understanding its overall impact on biochemical processes .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its activity. The metabolite can interact with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can influence its accumulation in specific tissues and its overall distribution. Understanding these transport and distribution mechanisms is important for determining the metabolite’s effects on different organs and systems .

Subcellular Localization

The subcellular localization of This compound can affect its activity and function. The metabolite may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the metabolite’s interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on subcellular localization are necessary to fully understand the metabolite’s role in cellular function .

Méthodes De Préparation

The synthetic route for JWH 398 N-(4-hydroxypentyl) metabolite involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature.

Analyse Des Réactions Chimiques

Types of Reactions:: JWH 398 N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.

Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be involved.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could play a role.

Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.

Major Products:: The exact major products resulting from these reactions remain to be determined due to limited research.

Comparaison Avec Des Composés Similaires

While information on similar compounds is limited, JWH 398 N-(4-hydroxypentyl) metabolite’s uniqueness lies in its specific structure and potential biological activity.

Propriétés

IUPAC Name |

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHNVFXZDOAZAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017773 |

Source

|

| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1537889-06-7 |

Source

|

| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)